2-Octanol

Beschreibung

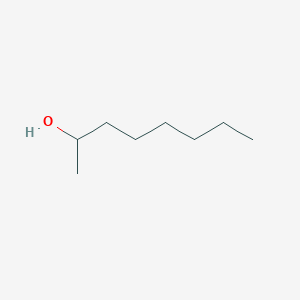

Structure

3D Structure

Eigenschaften

IUPAC Name |

octan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWFXCIHNDVPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027014 | |

| Record name | 2-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless oily liquid; [ICSC], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid | |

| Record name | 2-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/395/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

179 °C, BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/, 179.00 to 181.00 °C. @ 760.00 mm Hg, 178.5 °C | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

76 °C | |

| Record name | 2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1120 mg/L at 25 C, Soluble in ethanol, ethyl ether, acetic acetone, MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS, SOL IN MOST COMMON ORGANIC SOLVENTS, 1.2 mg/mL at 25 °C, Solubility in water, ml/100ml: 0.096 (none), soluble in most common organic solvents | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/395/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8193 g/cu cm at 20 °C, Relative density (water = 1): 0.82, 0.817-0.820 (20°) | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/395/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.5 (Air = 1), Relative vapor density (air = 1): 4.5 | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.24 [mmHg], VP: 1 mm Hg at 32.8 °C, 2.42X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 32 | |

| Record name | 2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE. | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

123-96-6, 25339-16-6, 4128-31-8 | |

| Record name | 2-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Octyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-OCTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-octan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B0DD5E40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-31.6 °C, Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/, -38.6 °C | |

| Record name | 2-OCTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5601 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-OCTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1170 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 2-Octanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the enantiomers of 2-Octanol: (R)-(-)-2-Octanol and (S)-(+)-2-Octanol. Enantiomerically pure secondary alcohols such as the this compound enantiomers are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] A thorough understanding of their distinct physicochemical properties is crucial for their separation, characterization, and application in stereoselective synthesis.

Core Physicochemical Data

The enantiomers of this compound share the same chemical formula (C₈H₁₈O) and molecular weight, yet they exhibit differences in their interaction with plane-polarized light, a defining characteristic of chiral molecules.[2] Their other physical properties, such as boiling point, melting point, and density, are identical.

| Property | (R)-(-)-2-Octanol | (S)-(+)-2-Octanol | Racemic (±)-2-Octanol |

| CAS Number | 5978-70-1 | 6169-06-8 | 123-96-6 |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol [3] | 130.23 g/mol [4] | 130.23 g/mol [5] |

| Appearance | Colorless liquid[3] | Colorless liquid[4] | Colorless oily liquid[6] |

| Melting Point | -61.15 °C (estimate)[1] | -38 °C[7] | -38 °C[6][8] |

| Boiling Point | 175 °C (lit.)[9] | 175 °C (lit.)[10] | 178.5 °C[6] |

| Density | 0.83 g/cm³[11] | 0.822 g/mL at 25 °C (lit.)[10] | 0.8207 g/cm³ at 20°C[6] |

| Specific Rotation [α] | -9.5° (neat)[1] | +9.5° (neat)[10] | 0° |

| Refractive Index (n²⁰/D) | 1.426[1][9] | 1.426 (lit.)[10] | 1.426 (20 °C)[6] |

| Solubility in Water | 1 g/L (20 °C)[1] | Miscible with alcohol and ether[12] | 1.120 g/L[6] |

| Flash Point | 71 °C[11] | 76 °C - closed cup[10] | 71 °C |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of liquid alcohols like the this compound enantiomers.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is the capillary method using a Thiele tube or a MelTemp apparatus.[13][14]

Methodology:

-

A small amount of the this compound enantiomer is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[14]

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.[15]

-

The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[14]

-

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance. For liquids like this compound, it can be determined using a pycnometer or by direct mass and volume measurements.[16][17][18]

Methodology:

-

The mass of a clean, dry pycnometer (a flask with a precise volume) is accurately measured.

-

The pycnometer is filled with the this compound enantiomer, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The mass of the this compound enantiomer is calculated by subtracting the mass of the empty pycnometer.

-

The density is then calculated by dividing the mass of the enantiomer by the known volume of the pycnometer.[17]

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[19] It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific path length and concentration.[20]

Methodology:

-

A solution of the this compound enantiomer of a known concentration (c, in g/mL) is prepared in a suitable solvent.

-

The polarimeter is turned on and allowed to warm up.[21]

-

A blank measurement is taken using the pure solvent in the polarimeter cell to zero the instrument.[21]

-

The polarimeter cell is filled with the prepared solution of the this compound enantiomer.

-

The observed optical rotation (α) is measured.[21]

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c), where 'l' is the path length of the polarimeter cell in decimeters (dm).[22]

-

The temperature (T) and the wavelength (λ) of the light source (usually the sodium D-line, 589 nm) must be specified.[20]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid.[23] It is determined using a refractometer, often an Abbe refractometer.

Methodology:

-

The prisms of the refractometer are cleaned and calibrated using a standard of known refractive index.

-

A few drops of the this compound enantiomer are placed on the surface of the lower prism.

-

The prisms are closed and the light source is positioned.

-

By looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.[23]

-

The temperature at which the measurement is taken should be controlled and recorded, as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

Enzymatic Kinetic Resolution of this compound

The separation of this compound enantiomers is often achieved through enzymatic kinetic resolution. This process utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially acylate one enantiomer, allowing for the subsequent separation of the acylated and unreacted enantiomers.[4][17]

Caption: Workflow for the enzymatic kinetic resolution of this compound.

References

- 1. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Signaling pathways involved in 1-octen-3-ol-mediated neurotoxicity in Drosophila melanogaster: implication in Parkinson’s disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Enzymatic Kinetic Resolution of Secondary Alcohols Using an Ionic Anhydride Generated In Situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.ariel.ac.il [cris.ariel.ac.il]

- 7. benchchem.com [benchchem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 10. [An experimental study on the neurotoxicity of 2-octanone and 2-hexanol, a metabolite of n-hexane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. re.public.polimi.it [re.public.polimi.it]

- 16. Continuous biocatalytic synthesis of (R)-2-octanol with integrated product separation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. Continuous biocatalytic synthesis of (R)-2-octanol with integrated product separation - Green Chemistry (RSC Publishing) DOI:10.1039/C0GC00790K [pubs.rsc.org]

- 19. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]

- 20. research.tue.nl [research.tue.nl]

- 21. researchgate.net [researchgate.net]

- 22. Anesthetic potencies of secondary alcohol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound PAC | Jayant Agro-Organics Limited [jayantagro.com]

The Enantioselective Biological Activities of 2-Octanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octanol, a secondary fatty alcohol, exists as two stereoisomers: (R)-(-)-2-octanol and (S)-(+)-2-octanol. As chiral molecules, these enantiomers can exhibit distinct biological activities due to their differential interactions with the chiral environments of biological systems, such as receptors and enzymes. Understanding these stereospecific differences is crucial for applications in pharmacology, toxicology, agriculture, and sensory sciences. This technical guide provides a comprehensive overview of the known biological activities of this compound stereoisomers, detailing quantitative data, experimental methodologies, and relevant signaling pathways.

Data Presentation: A Comparative Analysis

The biological activities of this compound stereoisomers are multifaceted, ranging from anesthetic and olfactory properties to potential antimicrobial and insecticidal effects. The following tables summarize the available quantitative and qualitative data to facilitate a clear comparison between the (R)- and (S)-enantiomers.

Table 1: Physicochemical and Anesthetic Properties of this compound Stereoisomers

| Property | (R)-(-)-2-Octanol | (S)-(+)-2-Octanol | Remarks |

| CAS Number | 5978-70-1 | 6169-06-8 | |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol | |

| Anesthetic Potency (ED₅₀ in tadpoles) | 0.061 ± 0.0032 mM | 0.063 ± 0.0042 mM | No significant stereoselective difference was observed in this model. |

Table 2: Olfactory and Other Biological Activities of this compound Stereoisomers

| Biological Activity | (R)-(-)-2-Octanol | (S)-(+)-2-Octanol | Remarks |

| Odor Profile | Creamy, cucumber, fatty, sour | Mushroom, oily, fatty, creamy, grape | The distinct odor profiles indicate stereospecific interactions with olfactory receptors. |

| Insecticidal Activity (against Aedes mosquito larvae) | Unsatisfactory | Unsatisfactory | Both enantiomers were deemed unsatisfactory due to their volatility and solubility in an aqueous environment. Specific quantitative data (e.g., LC₅₀) is not available. |

| Antimicrobial Activity | Data not available | Data not available | While related long-chain alcohols exhibit antimicrobial properties, specific comparative data for this compound enantiomers is lacking. 1-octanol has shown activity against Staphylococcus aureus.[1] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activities of chiral compounds. Below are protocols for key experiments relevant to the study of this compound stereoisomers.

Protocol 1: Determination of Anesthetic Potency in Tadpoles

This protocol is based on the methodology used to determine the anesthetic potency of secondary alcohol enantiomers.

Objective: To determine the median effective dose (ED₅₀) for the reversible loss of righting reflex in tadpoles for each this compound enantiomer.

Materials:

-

(R)-(-)-2-octanol and (S)-(+)-2-octanol

-

Tadpoles (e.g., Rana pipiens) of similar size and developmental stage

-

Dechlorinated water

-

Glass beakers or petri dishes

-

Pipettes and syringes for accurate dosing

Procedure:

-

Acclimatization: Acclimatize tadpoles to the laboratory conditions for at least 24 hours before the experiment.

-

Preparation of Test Solutions: Prepare a series of dilutions for each enantiomer in dechlorinated water. A logarithmic series of concentrations is recommended to cover a wide range of potential effects.

-

Exposure: Place a group of tadpoles (e.g., n=10) into each beaker containing a specific concentration of a this compound enantiomer. Include a control group with no alcohol.

-

Assessment of Righting Reflex: At predetermined time intervals (e.g., every 15 minutes), gently turn each tadpole onto its back. The loss of the righting reflex is defined as the inability of the tadpole to right itself within 10 seconds.

-

Data Analysis: Record the number of tadpoles in each group that have lost their righting reflex. Calculate the ED₅₀, the concentration at which 50% of the tadpoles lose their righting reflex, using probit analysis or a similar statistical method.

-

Recovery: After the assessment, transfer the tadpoles to fresh, dechlorinated water to observe recovery.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a substance against a bacterial strain.

Objective: To determine the MIC of (R)-(-)-2-octanol and (S)-(+)-2-octanol against relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

-

(R)-(-)-2-octanol and (S)-(+)-2-octanol

-

Bacterial strains (e.g., ATCC cultures)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Pipettes

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Test Compounds: Prepare stock solutions of each this compound enantiomer. Due to their limited water solubility, a co-solvent like DMSO may be necessary. Ensure the final solvent concentration does not affect bacterial growth.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each enantiomer in MHB to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive controls (bacteria in broth without the test compound) and negative controls (broth only).

-

Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Signaling Pathways and Molecular Interactions

While specific signaling pathways modulated by this compound stereoisomers have not been extensively elucidated, the known effects of alcohols on the central nervous system and immune system provide a basis for postulating potential mechanisms of action.

Potential Neurological Signaling Pathways

Alcohols are known to interact with various components of the central nervous system. The diagram below illustrates a generalized workflow of how an alcohol like this compound might influence neuronal signaling, leading to effects such as anesthesia.

Caption: Generalized workflow of potential neurological effects of this compound.

Potential Immunomodulatory Signaling Pathways

Alcohols can also influence immune responses. The following diagram depicts a simplified pathway illustrating how alcohols might modulate inflammatory signaling in immune cells like macrophages.

References

chemical and physical properties of sec-Caprylic alcohol

An In-depth Technical Guide on the Core Chemical and Physical Properties of sec-Caprylic Alcohol (2-Octanol)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sec-Caprylic alcohol, systematically known as this compound, is a secondary fatty alcohol with the chemical formula C₈H₁₈O.[1] It is a chiral compound existing as two enantiomers, (R)-(-)-2-octanol and (S)-(+)-2-octanol, as well as a racemic mixture.[2] This colorless, oily liquid is characterized by a somewhat aromatic but pungent odor.[3][4] Industrially, it is primarily produced through the base-cleavage of ricinoleic acid derived from castor oil.[1][5]

This compound's utility is extensive, serving as a low-volatility solvent, a chemical intermediate, a defoaming agent, and a fragrance component.[1][5][6] Its applications span numerous sectors including the manufacturing of plasticizers, surfactants, pesticide emulsifiers, perfumes, and disinfectant soaps.[4][5][7] In the pharmaceutical and drug development fields, it is used as an excipient and antiseptic and is a key intermediate for synthesizing chiral building blocks.[8][9] Its octanol-water partition coefficient also makes it a reference compound in studies of drug permeability and hydrophobicity.[10]

This document provides a comprehensive technical overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical diagrams illustrating its synthesis and applications.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below.

Table 2.1: General and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | octan-2-ol | [11] |

| Synonyms | sec-Caprylic alcohol, Methyl hexyl carbinol | [4][6][12] |

| Molecular Formula | C₈H₁₈O | [1][4][5] |

| Molecular Weight | 130.23 g/mol | [4][11] |

| Appearance | Colorless, oily, viscous liquid | [3][5][11] |

| Odor | Aromatic, somewhat unpleasant, pungent | [3][4][6][11] |

| Boiling Point | 174 - 181 °C | [3][5][13] |

| Melting Point | -38.6 °C | [3][4][14][15] |

| Density | 0.819 - 0.822 g/cm³ at 20 °C | [4][8][11] |

| Vapor Pressure | 0.19 - 0.25 hPa at 20-25 °C | [8][11] |

| Vapor Density | 4.5 (Air = 1) | [6][11][15] |

| Solubility in Water | Slightly soluble; 1.12 - 1.2 g/L at 25 °C | [3][5][11][16] |

| Solubility (Organic) | Miscible with alcohol, ether, chloroform | [3][5] |

| LogP (Octanol/Water) | 2.72 - 2.90 | [11][15] |

| Refractive Index (n_D²⁰) | 1.42025 | [4][11] |

Table 2.2: Safety and Hazard Data for this compound

| Property | Value | References |

| GHS Classification | Flammable Liquid (Cat. 4); Skin Irritation (Cat. 2); Serious Eye Damage (Cat. 1) | [13][14] |

| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H318 (Causes serious eye damage) | [13] |

| Flash Point | 71 - 76 °C (Closed Cup) | [3][11][14][15] |

| Autoignition Temp. | 255 - 260 °C | [8] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, acid chlorides | [3][14] |

| Decomposition | Emits acrid smoke and irritating vapors upon heating; can form explosive peroxides on storage | [6][11][17] |

| LD₅₀ (Oral, Rat) | 6100 mg/kg | [8][16] |

Table 2.3: Spectroscopic Data References for this compound

| Spectroscopic Method | Data Availability / Key Features | References |

| ¹H NMR | Spectra and peak assignments are available for racemic and enantiopure forms. | [18][19] |

| ¹³C NMR | Data available in spectral databases. | [18][19] |

| IR Spectroscopy | ATR-IR and Gas-Phase IR spectra are available. | [2][11][20] |

| Mass Spectrometry | Electron Ionization (EI) mass spectra are available. | [2][11][20] |

| UV Absorption | Max absorption (vapor): 196 nm; Max absorption (hexane): 175 nm (log ε = 2.5) | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and quality control analysis of this compound.

Synthesis Protocols

3.1.1 Industrial Synthesis: Cleavage of Ricinoleic Acid

The primary commercial route to this compound involves the caustic cleavage of ricinoleic acid, which is the main component of castor oil.[1][5]

-

Objective: To produce this compound and sebacic acid from ricinoleic acid.

-

Reactants: Sodium ricinoleate (from saponification of castor oil), Sodium Hydroxide.

-

Procedure:

-

Sodium ricinoleate is heated with a concentrated solution of sodium hydroxide in a copper or steel vessel.

-

The mixture is heated to high temperatures (typically 250-275 °C), causing the ricinoleate molecule to cleave.

-

The reaction products, this compound and disodium sebacate, are formed.

-

This compound is distilled directly from the reaction mixture.

-

The remaining disodium sebacate is dissolved in water and neutralized with acid to precipitate sebacic acid.

-

3.1.2 Laboratory Synthesis: Oxidation of this compound to 2-Octanone (Swern Oxidation)

This protocol details a common chemical transformation of this compound, illustrating its reactivity as a secondary alcohol. The Swern oxidation is a mild and efficient method for converting this compound into 2-Octanone.[21]

-

Objective: To oxidize this compound to 2-Octanone.

-

Materials: Oxalyl chloride (1.5 eq.), anhydrous Dimethyl Sulfoxide (DMSO, 2.2 eq.), this compound (1.0 eq.), Triethylamine (5.0 eq.), anhydrous Dichloromethane (DCM).

-

Procedure:

-

Prepare a solution of oxalyl chloride in anhydrous DCM (0.2 M) in a flask under an inert atmosphere (e.g., Argon) and cool to -78 °C using a dry ice/acetone bath.

-

Add DMSO dropwise to the stirred solution over 15 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes.

-

Add a solution of this compound in anhydrous DCM dropwise over 15 minutes. Stir the resulting mixture for 45 minutes at -78 °C.

-

Add triethylamine dropwise to the reaction. The mixture will likely become thick.

-

Allow the reaction to warm to room temperature over approximately 1 hour.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-Octanone.[21]

-

Quality Control and Analytical Methods

The following are standard tests to verify the purity and quality of this compound, as specified by ACS Reagent Grade requirements.[22]

3.2.1 Assay by Gas Chromatography (GC)

-

Objective: To determine the purity of this compound.

-

Methodology: The sample is analyzed using gas chromatography with the following conditions:

-

Column: Type I, methyl silicone.

-

Procedure: Inject a suitable volume of the this compound sample into the GC. Measure the area under each peak in the resulting chromatogram.

-

Calculation: Calculate the this compound content in area percent by dividing the peak area of this compound by the total area of all peaks.[22]

-

3.2.2 Residue after Evaporation

-

Objective: To quantify non-volatile impurities.

-

Methodology:

-

Evaporate 100 g (approximately 122 mL) of the sample to dryness in a tared, preconditioned platinum dish on a hot plate (at ~100 °C) within a fume hood.

-

Dry the resulting residue at 105 °C for 30 minutes.

-

Cool in a desiccator and weigh. The mass of the residue should not exceed the specified limit (e.g., 0.004% for ACS Reagent Grade).[22]

-

3.2.3 Titratable Acid

-

Objective: To determine the concentration of acidic impurities.

-

Methodology:

-

To 25 mL of neutral ethyl alcohol, add 0.15 mL of phenolphthalein indicator solution.

-

Add 50 g (approximately 61 mL) of the this compound sample to the neutralized alcohol.

-

Titrate the solution with a standardized 0.01 N sodium hydroxide (NaOH) solution until a pink endpoint persists.

-

Calculate the milliequivalents of acid per gram of sample.[22]

-

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Industrial synthesis workflow of this compound from castor oil.

Caption: Experimental workflow for the Swern oxidation of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. This compound [drugfuture.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound for synthesis 123-96-6 [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. This compound | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound (CAS 123-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. fishersci.com [fishersci.com]

- 15. ICSC 1170 - this compound [inchem.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. DL-2-Octanol(123-96-6) 1H NMR [m.chemicalbook.com]

- 19. L(-)-2-Octanol(5978-70-1) 1H NMR spectrum [chemicalbook.com]

- 20. This compound [webbook.nist.gov]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

Distinct Odor Profiles of 2-Octanol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality plays a crucial role in the biological activity of molecules, and this principle extends to the perception of odor. The enantiomers of a chiral molecule can elicit distinct olfactory responses due to their differential interactions with chiral olfactory receptors. This technical guide provides an in-depth exploration of the distinct odor profiles of the enantiomers of 2-octanol: (R)-(-)-2-Octanol and (S)-(+)-2-Octanol. While qualitative descriptions consistently indicate different scent characteristics, a comprehensive quantitative analysis of their odor detection thresholds from peer-reviewed literature remains an area for further investigation. This document summarizes the available data, details the requisite experimental protocols for full characterization, and illustrates the underlying biological and analytical pathways.

Introduction

This compound is a secondary fatty alcohol that possesses a chiral center at the second carbon, giving rise to two enantiomers: (R)-(-)-2-Octanol and (S)-(+)-2-Octanol. These stereoisomers, while identical in their elemental composition and connectivity, exhibit unique three-dimensional arrangements that are non-superimposable mirror images of each other. This structural difference is the basis for their differential interactions with other chiral entities, most notably the G-protein coupled receptors (GPCRs) in the olfactory system. Understanding these differences is paramount in fields such as flavor and fragrance chemistry, food science, and pharmacology, where stereoisomerism can dictate efficacy, sensory perception, and off-target effects.

While the racemic mixture of this compound is generally described as having a "characteristically disagreeable, but aromatic" or "unpleasant" odor, emerging data on the individual enantiomers paints a more nuanced and distinct picture.[1][2] This guide aims to consolidate the current knowledge on the odor profiles of this compound enantiomers and provide the technical framework for their comprehensive analysis.

Data Presentation: Odor Profiles of this compound Enantiomers

The distinct odor characteristics of the this compound enantiomers have been qualitatively described in various sources. A summary of these descriptors is presented in Table 1. A study on the anesthetic potencies of secondary alcohol enantiomers in tadpoles reported ED50 values for the reversible loss of righting reflex as 0.061 +/- 0.0032 mM for (R)-(-)-2-octanol and 0.063 +/- 0.0042 mM for (S)-(+)-2-octanol, indicating no significant stereoselectivity in that particular biological action.[3] However, the olfactory system is known to be highly sensitive to chirality.

It is important to note that while a low odor threshold of 0.009 ppm has been reported for "this compound," the specific enantiomer or whether this value corresponds to the racemic mixture is not specified.[4] Given the distinct odor profiles, it is highly probable that the odor detection thresholds of the individual enantiomers differ significantly. The quantitative determination of these thresholds is a critical area for future research. For context, a study on the analogous 2-pentanol enantiomers found that (R)-2-pentanol was described as having paint, rubber, and grease notes, while the (S)-form had mint, plastic, and pungent notes, with their olfactory thresholds in pure water being 12.62 mg/L and 3.03 mg/L, respectively.[5][6][7]

Table 1: Qualitative Odor Profiles of this compound Enantiomers and Racemate

| Compound | Odor Description | Source(s) |

| (R)-(-)-2-Octanol | Creamy cucumber fatty sour, Cucumber type odor | [8] |

| (S)-(+)-2-Octanol | Mushroom-like, fatty, and creamy aroma, Mushroom type odor | [9][10] |

| (±)-2-Octanol (Racemate) | Characteristically disagreeable, but aromatic; Aromatic/unpleasant odor | [1][4] |

Experimental Protocols

To quantitatively assess the distinct odor profiles of this compound enantiomers, a combination of analytical separation and sensory evaluation techniques is required.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

The accurate separation of (R)- and (S)-2-octanol is a prerequisite for their individual sensory analysis. Chiral Gas Chromatography (GC) is the method of choice for this purpose.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral Column: A capillary column with a chiral stationary phase is essential. Cyclodextrin-based columns, such as those with derivatized β-cyclodextrin, are commonly employed for the separation of alcohol enantiomers.[11]

-

Sample Preparation and Derivatization:

-

Dissolve the this compound sample (racemic or individual enantiomers for standard confirmation) in a suitable solvent like dichloromethane.

-

To enhance volatility and improve chiral recognition on some stationary phases, derivatization to their acetate esters can be performed. This involves reacting the alcohol with acetic anhydride in the presence of a catalyst like pyridine.

-

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up at a slow rate (e.g., 2-5 °C/min) to a final temperature of around 200 °C. The exact program should be optimized for baseline separation of the enantiomers.

-

Detector Temperature: 250 °C (for FID)

-

Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the sensory evaluation of individual compounds as they elute from the GC column.

-

Instrumentation: A GC system as described above, with the column effluent split between a chemical detector (FID or MS) and a heated sniffing port.

-

Procedure:

-

A trained sensory panelist sniffs the effluent from the sniffing port.

-

The panelist records the retention time and provides a qualitative description of the odor of each eluting compound.

-

For quantitative analysis, methods like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed until no odor is detected. The highest dilution at which an odor is still perceived corresponds to the flavor dilution (FD) factor, which is proportional to the odor activity value.

-

Sensory Panel Analysis for Odor Threshold Determination

Determining the odor detection threshold requires a panel of trained human subjects and a controlled environment.

-

Panel Selection and Training: Panelists should be screened for their olfactory acuity and trained to recognize and describe different odors.

-

Methodology (e.g., ASTM E679 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits):

-

Prepare a series of dilutions of each enantiomer in an odor-free medium (e.g., purified water or air).

-

Present three samples to the panelist, two of which are blanks (medium only) and one contains the diluted odorant (a "triangle test").

-

The panelist's task is to identify the sample that is different.

-

The concentration is increased in steps until the panelist can reliably detect the odorant.

-

The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's threshold. The group threshold is the geometric mean of the individual thresholds.

-

Visualization of Pathways and Workflows

Olfactory Signaling Pathway

The perception of odorants like the this compound enantiomers begins with their interaction with olfactory receptors. The general signaling cascade is depicted below.

Figure 1: Generalized olfactory signaling pathway for odorant perception.

Experimental Workflow for Chiral Odor Analysis

A typical workflow for the comprehensive analysis of the odor profiles of chiral molecules like this compound is outlined below.

Figure 2: Experimental workflow for the analysis of chiral odorants.

Conclusion

The available evidence strongly suggests that the enantiomers of this compound possess distinct odor profiles, with (R)-(-)-2-octanol described as having a "creamy cucumber fatty sour" scent and (S)-(+)-2-octanol having a "mushroom-like, fatty, and creamy aroma".[8][9][10] This highlights the stereospecific nature of olfactory perception. However, a significant data gap exists in the peer-reviewed scientific literature regarding the quantitative odor detection thresholds of these individual enantiomers. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake this much-needed quantitative analysis. Such data will be invaluable for a deeper understanding of structure-activity relationships in olfaction and for the targeted application of these chiral molecules in the flavor, fragrance, and pharmaceutical industries. Further research employing techniques such as GC-O and sensory panel analysis is essential to fully characterize the sensory properties of this compound enantiomers.

References

- 1. Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. This compound | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 123-96-6 [thegoodscentscompany.com]

- 5. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (R)-(-)-2-octanol, 5978-70-1 [thegoodscentscompany.com]

- 8. benchchem.com [benchchem.com]

- 9. (S)-(+)-2-octanol, 6169-06-8 [thegoodscentscompany.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to the Solubility of 2-Octanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 2-octanol in a variety of common organic solvents. Understanding the solubility of this compound is critical for its application as a solvent, intermediate in chemical synthesis, and a component in pharmaceutical formulations. This document compiles available quantitative data, details relevant experimental methodologies, and provides a visual representation of a typical solubility determination workflow.

Core Solubility Characteristics of this compound

This compound, a chiral secondary alcohol, exhibits a dual nature in its solubility behavior due to its molecular structure. The presence of a polar hydroxyl (-OH) group allows for hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the eight-carbon alkyl chain is nonpolar, leading to favorable van der Waals interactions with nonpolar solvents. This amphiphilic character results in broad solubility across a range of organic solvent classes. Generally, this compound is soluble in most common organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various common organic solvents. It is important to note that comprehensive quantitative data for this compound across a wide range of solvents and temperatures is not extensively available in publicly accessible literature. Much of the information is qualitative, describing this compound as "soluble" or "miscible".

| Solvent Class | Solvent | Temperature (°C) | Solubility/Miscibility | Reference |

| Alcohols | Ethanol | Not Specified | Soluble, Miscible | |

| Methanol | Not Specified | Expected to be miscible/highly soluble | ||

| Ethers | Diethyl Ether | Not Specified | Soluble, Miscible | |

| Ketones | Acetone | Not Specified | Soluble | |

| Methyl Ethyl Ketone | Not Specified | Good solubility anticipated | ||

| Esters | Ethyl Acetate | Not Specified | Soluble | |

| Aromatic Hydrocarbons | Toluene | Not Specified | Miscible | |

| Benzene | Not Specified | Miscible | ||

| Aliphatic Hydrocarbons | Hexane | Not Specified | Miscible | |

| Heptane | Not Specified | Miscible | ||

| Chlorinated Solvents | Chloroform | Not Specified | Soluble |

Note: "Miscible" indicates that the substances form a homogeneous solution in all proportions. "Soluble" indicates that a significant amount of this compound can dissolve in the solvent, though it may not be in all proportions. The lack of specific quantitative values highlights a gap in the available literature.

Experimental Protocols for Solubility Determination

The determination of liquid-liquid solubility, such as that of this compound in an organic solvent, can be approached through several established experimental methodologies. The choice of method often depends on the required precision, the nature of the solute and solvent, and the available equipment.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a highly sensitive method for determining the thermodynamics of binding and solubility.

-

Principle: This technique directly measures the heat released or absorbed during the gradual addition of the solute (this compound) to the solvent. The point at which the heat change plateaus corresponds to the saturation point, from which the solubility can be precisely calculated.

-

Detailed Methodology:

-

Preparation: Both the this compound and the solvent are degassed to prevent the formation of air bubbles during the experiment.

-

Loading: A known concentration of the solvent is placed in the sample cell of the calorimeter. The this compound is loaded into a computer-controlled titration syringe.

-

Titration: Small, precise aliquots of this compound are injected into the stirred solvent at a constant temperature.

-

Heat Measurement: The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The data is plotted as the heat change per injection versus the molar ratio of this compound to the solvent. The inflection point of the resulting binding isotherm indicates the saturation point, allowing for the calculation of the solubility.

-

Cloud Point Method

The cloud point method is a visual and straightforward technique for determining the solubility limit.

-

Principle: The solute is added to the solvent until the clear, single-phase solution becomes turbid or "cloudy," indicating that the solubility limit has been exceeded and a second phase has begun to form.

-

Detailed Methodology:

-

Setup: A known volume or mass of the solvent is placed in a thermostatically controlled vessel equipped with a stirrer and a light source for clear observation.

-

Titration: The this compound is slowly added to the vigorously stirred solvent from a burette.

-

Observation: The solution is closely observed for the first sign of persistent turbidity. The point at which the solution becomes cloudy is the "cloud point."

-

Quantification: The amount of this compound added to reach the cloud point is recorded, and the solubility is calculated in the desired units (e.g., g/100mL, mole fraction).

-

Temperature Control: This method is particularly useful for determining solubility at different temperatures by adjusting the temperature of the vessel and repeating the titration.

-

Gas Chromatography (GC)

Gas chromatography is an analytical technique that can be used to determine the concentration of a solute in a saturated solution.

-

Principle: A saturated solution of this compound in the solvent is prepared. The liquid phase is then analyzed by GC to determine the concentration of this compound, which corresponds to its solubility at that temperature.

-

Detailed Methodology:

-

Sample Preparation: An excess of this compound is added to a known amount of the solvent in a sealed vial. The mixture is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand undisturbed at the same constant temperature until the two phases (if immiscible) or the undissolved solute and saturated solution are clearly separated.

-

Sampling: A sample of the solvent-rich phase (the saturated solution) is carefully withdrawn using a syringe.

-

GC Analysis: A known volume of the sample is injected into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a detector (e.g., a flame ionization detector - FID).

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve prepared using standard solutions of this compound in the same solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility using an analytical method like Gas Chromatography.

Caption: Generalized workflow for determining the solubility of this compound.

molecular formula and structure of octan-2-ol

This guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, synthesis, and analysis of octan-2-ol, tailored for researchers, scientists, and professionals in drug development.

Molecular Formula and Structure

Octan-2-ol is a secondary alcohol with the molecular formula C₈H₁₈O .[1][2][3][4][5] Its structure consists of an eight-carbon chain with a hydroxyl (-OH) group located on the second carbon atom. This positioning of the hydroxyl group makes it a chiral molecule, existing as two distinct stereoisomers: (R)-(-)-2-octanol and (S)-(+)-2-octanol.

Chemical Structure:

The IUPAC name for this compound is octan-2-ol . It is also known by several synonyms, including 2-hydroxyoctane, capryl alcohol, and methylhexylcarbinol.

Physicochemical Properties

The key physicochemical properties of octan-2-ol are summarized in the table below, providing a comparative overview of its characteristics.

| Property | Value | References |

| Molecular Weight | 130.23 g/mol | [1][3][6][7] |

| Appearance | Colorless, oily liquid | [2][5][8] |

| Odor | Characteristic aromatic odor | [7] |

| Density | 0.819 g/cm³ at 20°C | [1][7] |

| Melting Point | -38 °C | [2][7] |

| Boiling Point | 175-181 °C | [1][2][7] |

| Solubility in Water | 1.12 g/L at 25°C | [2][7] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [2] |

| Refractive Index (n20/D) | 1.426 | [1] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of octan-2-ol.

Synthesis of Octan-2-ol

Method 1: Hydrogenation of Cyclohexanone

This laboratory-scale synthesis involves the catalytic hydrogenation of cyclohexanone to produce 2-octanol.[8]

-

Catalyst Preparation:

-

A γ-Al₂O₃ powder is mixed with distilled water and concentrated nitric acid.

-

The mixture is extruded into strips, dried at 110°C for 10 hours, and calcined at 400-500°C for 4-6 hours to obtain the catalyst carrier.

-

The carrier is then impregnated with a metal salt solution (e.g., nitrate, sulfate, or chloride of copper).

-

After impregnation, the catalyst is dried at 90°C for 10 hours and calcined again at 400-500°C for 4-6 hours.[8]

-

-

Hydrogenation Reaction:

-

The prepared catalyst is used in a fixed-bed liquid-phase hydrogenation reactor.

-

The reaction is carried out at a pressure of 1-4 MPa and a temperature of 100-250°C.

-

The liquid hourly space velocity is maintained at 0.1-1 h⁻¹, with a hydrogen to oil ratio of 500-2000:1.[8]

-

Method 2: Acid-Catalyzed Hydration of 1-Octene

A straightforward method for the synthesis of this compound involves the acid-catalyzed hydration of 1-octene. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon.

-

Procedure:

-

1-octene is treated with an aqueous solution of a strong acid, such as sulfuric acid.

-

The reaction mixture is stirred to ensure proper mixing of the organic and aqueous phases.

-

The product, this compound, is then isolated by extraction and purified.

-

Commercial Production from Ricinoleic Acid

Commercially, this compound is produced by the base-cleavage of ricinoleic acid, which is the primary fatty acid found in castor oil.[5] This process also yields sebacic acid as a co-product.[5]

Purification of Octan-2-ol

Method: Flash Column Chromatography

Flash column chromatography is a common technique for purifying moderately polar organic compounds like this compound from reaction mixtures.

-

Procedure:

-

Work-up and Extraction: The crude reaction mixture is neutralized and the product is extracted into an organic solvent (e.g., diethyl ether).

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

Chromatography: The concentrated crude product is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the this compound from impurities.

-

Analysis of Octan-2-ol

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.

-

Sample Preparation:

-

For liquid samples, dilute the sample in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 10 µg/mL.

-

Ensure the sample is free of particulates by centrifugation or filtration before injection.

-

-

Instrumentation and Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically used.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).

-

Oven Temperature Program: A temperature gradient is used to separate components based on their boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for identification.

-

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

-

¹H NMR (in CDCl₃):

-

The spectrum will show characteristic signals for the different protons in the molecule.

-

The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet around 3.8 ppm.

-

The methyl group adjacent to the hydroxyl group (CH₃-CH) will be a doublet around 1.2 ppm.

-

The terminal methyl group will be a triplet around 0.9 ppm.

-

The methylene protons will appear as a complex multiplet in the region of 1.2-1.5 ppm.

-

-

¹³C NMR (in CDCl₃):

-

The spectrum will show distinct signals for each of the eight carbon atoms.

-

The carbon attached to the hydroxyl group will be in the range of 68-70 ppm.

-

Biological Significance and Applications

Octan-2-ol is a naturally occurring compound found as a volatile component in various plants and fruits, including apples, bananas, and cranberries.[9] It plays a role as a plant metabolite.[6] In certain microorganisms, such as Pseudomonas oleovorans, the metabolism of octane can lead to the synthesis of octanol through the octane oxidation pathway, which involves the alkB gene.[10]

Due to its characteristic odor, this compound and its esters are used in the fragrance and flavor industries.[5] It also serves as a versatile chemical intermediate in the synthesis of various products, including:

-

Plasticizers

-

Surfactants

-

Pesticide emulsifiers

-

Lubricant additives

Mandatory Visualizations

Caption: Workflow for the synthesis, purification, and analysis of octan-2-ol.

References

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. DL-2-Octanol(123-96-6) 1H NMR [m.chemicalbook.com]

- 4. L(-)-2-Octanol(5978-70-1) 1H NMR [m.chemicalbook.com]